AC-Leu-NH2 AC-Leu-NH2
Brand Name: Vulcanchem
CAS No.: 28529-34-2
VCID: VC21536685
InChI: InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

AC-Leu-NH2

CAS No.: 28529-34-2

Cat. No.: VC21536685

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

AC-Leu-NH2 - 28529-34-2

CAS No. 28529-34-2
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name (2S)-2-acetamido-4-methylpentanamide
Standard InChI InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
Standard InChI Key PHPXQAHAQREGGN-ZETCQYMHSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)NC(=O)C
SMILES CC(C)CC(C(=O)N)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C

Structural and Chemical Properties of AC-Leu-NH2

Molecular Architecture

AC-Leu-NH2 is an acetylated amide derivative of the amino acid leucine. Its IUPAC name, N2-acetyl-L-leucinamide, reflects the acetylation of the N-terminal amine and amidation of the C-terminal carboxyl group . The compound’s backbone consists of a leucine residue with the following structural features:

  • Acetyl group (CH3CO-): Attached to the α-amino group of leucine.

  • Amide group (-NH2): Replaces the typical carboxyl group at the C-terminus.

The stereochemistry is defined by the L-configuration of leucine, as evidenced by its synonym Acetyl-L-leucine amide .

Physicochemical Characteristics

AC-Leu-NH2 is a white crystalline powder with the following properties :

PropertyValue
Melting Point200–202°C
Density1.024 ± 0.06 g/cm³ (Predicted)
pKa14.95 ± 0.46 (Predicted)
Boiling Point393.2 ± 25.0°C (Predicted)

Purification is typically achieved via recrystallization from ethanol-water mixtures or chloroform/petroleum ether . The compound’s stability at room temperature makes it suitable for long-term storage in laboratory settings .

Enzymatic Synthesis and Peptide Engineering Applications

Mechanistic Insights

Biological Activity and Pharmacological Significance

Modulation of the mTOR Pathway

AC-Leu-NH2 exerts antagonistic effects on leucine-mediated mTOR activation, a pathway central to cell growth and survival. In HepG2 hepatocellular carcinoma cells with BCAT1 knockdown, AC-Leu-NH2:

  • Reversed mTOR Hyperactivation: Reduced phosphorylation of downstream targets 4E-BP and p70S6K.

  • Enhanced Autophagy: Counteracted BCAT1-driven suppression of autophagy, sensitizing cells to cisplatin.

Impact on Chemotherapy Sensitivity

By altering autophagy and apoptosis, AC-Leu-NH2 influences cancer cell responses to chemotherapy:

  • Cisplatin Synergy: In BCAT1-deficient cells, AC-Leu-NH2 amplified cisplatin-induced apoptosis by restoring autophagic flux.

  • Leucine Antagonism: Competed with endogenous leucine, disrupting amino acid-sensing mechanisms that promote drug resistance.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR studies (e.g., ¹H, ¹³C, DEPT135, HSQC, HMBC) provide detailed structural elucidation:

  • Leucine Backbone: Distinct δH signals for methyl groups (0.83–0.90 ppm) and α-protons (3.30–3.76 ppm) .

  • Amide Protons: Broad singlet at δH 8.1 ppm corresponding to the terminal -NH2 group .

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) confirmed the molecular ion [M-H]⁻ at m/z 396.13400 for AC-Leu-NH2 derivatives . Fast atom bombardment (FAB) mass spectrometry further validated peptide synthesis products, such as Ac-D-Phe-L-Leu-NH2 (m/z 352.2) .

Future Directions and Research Opportunities

Therapeutic Development

  • Cancer Therapy: Exploring AC-Leu-NH2 as an adjuvant to overcome cisplatin resistance in BCAT1-overexpressing tumors.

  • Neurodegenerative Diseases: Investigating its potential to modulate mTOR in conditions like Alzheimer’s disease.

Industrial Applications

  • Peptide Synthesis: Scaling enzymatic production of AC-Leu-NH2-containing peptides for drug discovery .

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